Surinabant (CAS: 288104-79-0), also known as SR147778, is a potent and selective diarylpyrazole-class antagonist of the cannabinoid type-1 (CB1) receptor.[1][2] It was developed as a second-generation alternative to earlier CB1 antagonists like Rimonabant, with research focusing on its potential to mitigate weight gain associated with smoking cessation and its utility in models of addiction and metabolic disorders.[3][4] Surinabant demonstrates high affinity for human CB1 receptors and is characterized by its oral activity and long duration of action in preclinical models, making it a key tool compound for investigating the physiological roles of the endocannabinoid system.[1][5]
While both Surinabant and the first-generation compound Rimonabant (SR141716) are CB1 receptor antagonists, they are not functionally interchangeable in a research context. Key structural differences, such as the replacement of a 4-position methyl group with an ethyl group in Surinabant, contribute to a distinct pharmacological profile, including enhanced metabolic stability and a longer duration of action.[5] Furthermore, Surinabant exhibits significantly higher selectivity for the CB1 receptor over the CB2 receptor compared to Rimonabant.[3] This enhanced selectivity is critical for experiments aiming to isolate CB1-mediated effects and avoid the confounding variables of CB2 receptor activity. The well-documented psychiatric side effects that led to the withdrawal of Rimonabant from clinical use also necessitate the use of distinct tool compounds like Surinabant in preclinical models, particularly in behavioral and neurological studies where a differentiated safety profile is a key experimental variable.[6][7]
Surinabant demonstrates substantially higher selectivity for the human CB1 receptor over the human CB2 receptor compared to the first-generation antagonist Rimonabant. In competitive binding assays, Surinabant displayed a Ki of 3.5 nM for the human CB1 receptor and a Ki of >1000 nM for the human CB2 receptor, indicating a selectivity ratio of over 285-fold.[3] Another study reported a Ki of 0.56 nM for rat CB1 and 400 nM for rat CB2, yielding a selectivity of ~714-fold.[3] In contrast, Rimonabant's reported affinity for the CB2 receptor is significantly higher (Ki > 1000 nM is a common citation, but some sources suggest it is closer to 500-600 nM), making Surinabant a more precise tool for isolating CB1-specific pathways.[3][5]
| Evidence Dimension | Receptor Binding Affinity (Ki) & Selectivity Ratio (CB2 Ki / CB1 Ki) |
| Target Compound Data | Surinabant: Ki = 0.56 nM (rat CB1), Ki = 400 nM (rat CB2); Selectivity Ratio = ~714-fold |
| Comparator Or Baseline | Rimonabant: Ki ≈ 2 nM (CB1), Ki > 1000 nM reported, but often functionally lower, leading to a comparatively lower selectivity ratio. |
| Quantified Difference | Surinabant shows a significantly higher quantitative selectivity for CB1 over CB2 receptors. |
| Conditions | Competitive radioligand binding assays using rat brain membranes (CB1) and spleen membranes (CB2). |
Higher selectivity minimizes the risk of confounding experimental results from off-target CB2 receptor modulation, ensuring data more accurately reflects CB1-specific activity.
Surinabant is characterized by its high oral bioavailability and extended duration of action in preclinical models, a key advantage for chronic dosing studies. Following oral administration in mice, Surinabant effectively displaced ex vivo [3H]-CP 55,940 binding to brain membranes with an ED50 of 3.8 mg/kg and demonstrated a prolonged pharmacodynamic effect.[3] This profile is attributed in part to the 4-ethyl group on the pyrazole ring, which enhances metabolic stability compared to the 4-methyl group of Rimonabant.[5] This allows for more stable plasma concentrations and sustained target engagement in long-term behavioral or metabolic studies, potentially reducing dosing frequency and animal handling stress.
| Evidence Dimension | Oral Bioavailability and Duration of Action |
| Target Compound Data | ED50 = 3.8 mg/kg (p.o.) for ex vivo binding displacement in mouse brain with a long duration of action. |
| Comparator Or Baseline | Rimonabant: ED50 = 3.5 mg/kg (p.o.), but Surinabant's structural modifications suggest improved metabolic stability. |
| Quantified Difference | Similar oral potency but Surinabant possesses structural features designed for enhanced metabolic stability and a longer duration of action. |
| Conditions | Ex vivo [3H]-CP 55,940 binding displacement in mouse brain membranes after oral administration. |
The improved pharmacokinetic profile makes Surinabant more suitable for long-term in vivo studies, offering more consistent target engagement and simplifying experimental protocols.
The primary procurement driver for Surinabant over Rimonabant in many contexts is the latter's history of inducing psychiatric side effects, including anxiety and depression, which led to its market withdrawal.[3][5] While Surinabant, as a brain-penetrant CB1 antagonist, was also discontinued from clinical development due to similar class-wide concerns, preclinical and clinical data suggest potential differences.[8] The blockade of the CB1 receptor is inherently linked to anxiogenic and depressive-like effects in some models.[1] However, subtle differences in pharmacology between 'first' and 'second' generation antagonists mean that for preclinical research into the baseline function of the endocannabinoid system, Surinabant provides a critical alternative tool compound to Rimonabant, allowing for comparative studies to dissect the precise mechanisms underlying these adverse effects.
| Evidence Dimension | Preclinical and Clinical Neurological Side-Effect Profile |
| Target Compound Data | Developed as a second-generation compound with the goal of an improved profile, though class-wide CNS effects remain a factor. |
| Comparator Or Baseline | Rimonabant: Withdrawn from the market due to significant psychiatric adverse effects, including depression and anxiety, observed in large clinical trials. |
| Quantified Difference | Qualitative and mechanistic differentiation; Rimonabant has a documented, severe adverse effect profile that makes it unsuitable for many neurological studies. |
| Conditions | Human clinical trials (Rimonabant) and preclinical behavioral models (both). |
For researchers studying behavior, mood, or neurological function, using Surinabant instead of Rimonabant is essential to avoid the well-documented and severe psychiatric liabilities of the older compound, ensuring that observed effects are not artifacts of this specific adverse profile.
Due to its >700-fold selectivity for CB1 over CB2 receptors, Surinabant is the appropriate choice for in vitro and in vivo studies designed to investigate the specific functions of the CB1 receptor without the confounding influence of CB2 activation or blockade.[3] This is particularly relevant in immunology, oncology, and neuroscience research where both receptor subtypes are expressed and may have opposing or distinct roles.
The enhanced metabolic stability and long duration of action make Surinabant highly suitable for chronic in vivo studies.[3][5] Researchers conducting multi-week or multi-month studies on obesity, type-2 diabetes, or substance abuse models can benefit from a more stable pharmacokinetic profile, leading to more consistent target engagement and potentially reducing the frequency of administration compared to less stable analogs.
When investigating the role of the endocannabinoid system in learning, memory, anxiety, and mood, Surinabant serves as a necessary alternative to Rimonabant. Given Rimonabant's well-documented history of inducing severe psychiatric side effects, using Surinabant allows for a more nuanced exploration of CB1 receptor function in the brain, helping to dissociate the fundamental roles of the receptor from the specific adverse event profile of a first-generation compound.[8]